3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine
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Overview
Description
3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a 3,4-dimethoxyphenyl ethyl group. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethoxyphenylacetonitrile with pyridine under specific conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution with pyridine .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups at the pyridine ring.
Scientific Research Applications
3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine vs. 3-[2-(3,4-Dimethoxyphenyl)ethyl]quinoline: Both compounds have similar structures but differ in the heterocyclic ring (pyridine vs. quinoline).
This compound vs. 3-[2-(3,4-Dimethoxyphenyl)ethyl]benzene: The presence of the pyridine ring in the former provides additional chemical reactivity compared to the benzene derivative.
Uniqueness: The unique combination of the pyridine ring and the 3,4-dimethoxyphenyl ethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
14627-93-1 |
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Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]pyridine |
InChI |
InChI=1S/C15H17NO2/c1-17-14-8-7-12(10-15(14)18-2)5-6-13-4-3-9-16-11-13/h3-4,7-11H,5-6H2,1-2H3 |
InChI Key |
ZVNNLYRODDNIDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CN=CC=C2)OC |
Origin of Product |
United States |
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